molecular formula C14H10N4S2 B611445 TP0427736

TP0427736

Cat. No.: B611445
M. Wt: 298.4 g/mol
InChI Key: LLFCXRYULHMNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • TP0427736 hydrochloride is a potent inhibitor of ALK5 kinase activity.
  • It specifically targets the TGF-β receptor type I (ALK5) and modulates TGF-β signaling.
  • The compound’s chemical structure consists of C₁₄H₁₁ClN₄S₂.
  • It is used in scientific research and drug development .
  • Scientific Research Applications

    • TP0427736 hydrochloride has potential applications in various fields:

        Androgenic Alopecia (AGA): Research related to hair loss.

        Cancer Therapy: ALK5 inhibition may be relevant in cancer treatment.

        Other Areas:

  • Future Directions

    The synthesis of benzothiazole derivatives, including “6-[4-(4-Methyl-2-thiazolyl)-1H-imidazole-5-yl]benzothiazole”, is a promising area of research . Future directions may include the development of more potent biologically active benzothiazole-based drugs .

    Biochemical Analysis

    Biochemical Properties

    TP0427736 plays a crucial role in biochemical reactions by selectively inhibiting ALK5 with an IC50 of 2.72 nM . This inhibition is highly specific, displaying a 300-fold selectivity over ALK3 . This compound inhibits the phosphorylation of Smad2/3 in A549 cells, which are key proteins in the TGF-β signaling pathway . By inhibiting these proteins, this compound effectively reduces the growth inhibition of human outer root sheath cells induced by TGF-β .

    Cellular Effects

    This compound has been shown to influence various cellular processes. In A549 cells, this compound inhibits the phosphorylation of Smad2/3, thereby reducing the growth inhibition induced by TGF-β . This compound also decreases the growth inhibition of human outer root sheath cells, which is significant in the context of androgenic alopecia . Additionally, this compound has been observed to elongate the anagen phase in mouse hair follicles, indicating its potential in promoting hair growth .

    Molecular Mechanism

    At the molecular level, this compound exerts its effects by selectively inhibiting ALK5 kinase activity . This inhibition prevents the phosphorylation of Smad2/3 proteins in response to TGF-β signaling . By blocking this pathway, this compound reduces the growth inhibition of human outer root sheath cells and promotes hair follicle growth . The compound’s high selectivity for ALK5 over other kinases ensures targeted action with minimal off-target effects .

    Temporal Effects in Laboratory Settings

    In laboratory settings, this compound has demonstrated stability and sustained activity over time. In vitro studies have shown that this compound maintains its inhibitory effect on Smad2/3 phosphorylation in A549 cells for extended periods . In vivo studies using mouse models have revealed that repeated application of this compound can suppress the shortening of hair follicle length during the transition from the late anagen phase to the catagen phase . These findings suggest that this compound has long-term effects on cellular function and hair growth.

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. In mouse models, topical application of this compound has been shown to significantly decrease Smad2 phosphorylation in the skin . Higher doses of this compound have been associated with more pronounced effects on hair follicle growth and elongation of the anagen phase .

    Metabolic Pathways

    This compound is involved in metabolic pathways related to TGF-β signaling. By inhibiting ALK5, this compound disrupts the phosphorylation of Smad2/3 proteins, which are critical mediators of TGF-β signaling . This disruption affects various downstream processes, including cell growth, differentiation, and apoptosis . The compound’s interaction with these pathways highlights its potential as a therapeutic agent for conditions influenced by TGF-β signaling.

    Transport and Distribution

    Within cells and tissues, this compound is transported and distributed in a manner that allows it to effectively inhibit ALK5. The compound’s selective inhibition of ALK5 ensures that it primarily targets cells and tissues where TGF-β signaling is active . This targeted distribution is crucial for its effectiveness in reducing growth inhibition and promoting hair follicle growth .

    Subcellular Localization

    This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with ALK5 and inhibits its kinase activity . This localization is essential for its function, as it allows this compound to effectively block the phosphorylation of Smad2/3 proteins in response to TGF-β signaling . The compound’s ability to localize within specific cellular compartments ensures its targeted action and minimizes off-target effects.

    Preparation Methods

  • Chemical Reactions Analysis

  • Comparison with Similar Compounds

    • Unfortunately, specific similar compounds are not mentioned in the available data.

    Properties

    IUPAC Name

    6-[5-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-4-yl]-1,3-benzothiazole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H10N4S2/c1-8-5-19-14(18-8)13-12(15-6-16-13)9-2-3-10-11(4-9)20-7-17-10/h2-7H,1H3,(H,15,16)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LLFCXRYULHMNCG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CSC(=N1)C2=C(N=CN2)C3=CC4=C(C=C3)N=CS4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H10N4S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    298.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    TP0427736
    Reactant of Route 2
    Reactant of Route 2
    TP0427736
    Reactant of Route 3
    TP0427736
    Reactant of Route 4
    TP0427736
    Reactant of Route 5
    TP0427736
    Reactant of Route 6
    TP0427736
    Customer
    Q & A

    Q1: What is the mechanism of action of TP0427736 and how does it impact adipocyte differentiation?

    A1: this compound functions as an inhibitor of ALK5, a type I receptor for Transforming Growth Factor beta (TGF-β) []. While its role in hair follicle growth has been explored [], the provided research highlights its use in understanding the signaling pathways involved in adipocyte differentiation []. Specifically, the study used this compound to inhibit the SMAD2/3 signaling pathway, which is known to be activated by Bone Morphogenetic Protein 8B (BMP8B) []. By inhibiting SMAD2/3 phosphorylation, this compound partially reversed the inhibitory effects of BMP8B on the differentiation of 3T3-L1 preadipocytes into mature adipocytes. This suggests that BMP8B, at least partially, inhibits adipogenesis through the SMAD2/3 pathway [].

    Q2: Are there any other signaling pathways affected by this compound treatment in the context of adipocyte differentiation?

    A2: The research primarily focused on the role of this compound in inhibiting SMAD2/3 signaling downstream of BMP8B in adipocyte differentiation []. The study did not investigate the potential impact of this compound on other signaling pathways involved in this process. Further research is needed to determine if this compound directly influences other pathways or if its effects are solely mediated through SMAD2/3 inhibition in this specific context.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.